molecular formula C23H28N2O5S B251217 Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate

Cat. No.: B251217
M. Wt: 444.5 g/mol
InChI Key: NNJDZHZUDCLFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate, also known as DAAOI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DAAOI is a potent inhibitor of enzymes that are involved in the production of reactive oxygen species (ROS) in the body, and it has been shown to have significant effects on cellular processes and disease states.

Mechanism of Action

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate works by inhibiting enzymes that are involved in the production of ROS in the body. ROS are highly reactive molecules that can cause damage to cells and tissues, and they have been implicated in a variety of disease states. By inhibiting ROS production, this compound may have therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve mitochondrial function, and protect against oxidative stress. These effects may have therapeutic benefits in a variety of disease states, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate has several advantages for use in laboratory experiments. It is a potent inhibitor of ROS production, and it has been shown to have significant effects on cellular processes and disease states. However, there are also limitations to its use. It can be difficult to obtain and may be expensive, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research involving Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate. One area of research involves the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research involves the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in disease states.

Synthesis Methods

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce this compound in the laboratory.

Scientific Research Applications

Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the role of ROS in cellular processes and disease states. This compound has been shown to be a potent inhibitor of ROS production, and it has been used to study a variety of disease states, including cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

dimethyl 5-[[2-(1-adamantyl)acetyl]carbamothioylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H28N2O5S/c1-29-20(27)16-6-17(21(28)30-2)8-18(7-16)24-22(31)25-19(26)12-23-9-13-3-14(10-23)5-15(4-13)11-23/h6-8,13-15H,3-5,9-12H2,1-2H3,(H2,24,25,26,31)

InChI Key

NNJDZHZUDCLFJJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC

Origin of Product

United States

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